N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
N-(4-{[(6-Ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via a carbamoyl methyl group, with a 3,4-dimethoxybenzamide substituent. Its structure integrates multiple pharmacophores:
- Benzothiazole: Known for bioactivity in antimicrobial, anticancer, and enzyme inhibition applications .
- Thiazole: A five-membered ring with nitrogen and sulfur atoms, contributing to π-stacking interactions and metabolic stability .
This compound’s design leverages structural motifs common in drug discovery, with modifications aimed at optimizing bioavailability and target specificity.
Properties
IUPAC Name |
N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-4-32-15-6-7-16-19(11-15)34-23(25-16)26-20(28)10-14-12-33-22(24-14)27-21(29)13-5-8-17(30-2)18(9-13)31-3/h5-9,11-12H,4,10H2,1-3H3,(H,24,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBGMCKMTVWCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to yield 6-ethoxy-1,3-benzothiazole.
Carbamoylation: The benzothiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Thiazole Formation: The thiazole ring is formed by reacting the intermediate with a thioamide under cyclization conditions.
Final Coupling: The final step involves coupling the thiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. It may also disrupt the cell membrane integrity of microbial cells, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Carbamoyl vs. Carbamothioyl Linkages
Compounds like N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides (e.g., 3a-g in ) differ from the target compound by replacing the carbamoyl (CONH) group with a carbamothioyl (CSNH) linkage. Key distinctions include:
- Bioactivity : Carbamothioyl derivatives exhibit stronger enzyme inhibition (e.g., protease inhibitors) due to sulfur’s polarizability and enhanced hydrophobic interactions .
Thiazole-Triazole Hybrids
Compounds such as 9a-e () incorporate triazole and acetamide moieties. While these share the thiazole ring, the absence of benzothiazole and dimethoxybenzamide groups reduces structural overlap. However, molecular docking studies suggest that thiazole-containing analogs prioritize hydrogen bonding with active-site residues , similar to the target compound’s hypothesized mechanism .
3,4-Dimethoxybenzamide-Containing Analogs
The compound 3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide () shares the 3,4-dimethoxybenzamide moiety. Comparative insights:
- Role of Methoxy Groups : Both compounds leverage methoxy substituents for hydrophobic interactions and π-π stacking with aromatic residues in target proteins.
- Structural Flexibility : The tetrahydrobenzothiazole core in ’s compound may confer conformational rigidity, whereas the target compound’s ethoxybenzothiazole-thiazole linkage offers greater rotational freedom .
Data Table: Structural and Hypothetical Activity Comparison
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s carbamoyl derivatives, utilizing coupling reactions for benzothiazole-thiazole linkage .
- Molecular Docking : Analogous to ’s 9c, the dimethoxybenzamide group may anchor the compound in target pockets via hydrogen bonding, while the ethoxy group enhances membrane permeability .
- Bioactivity Prediction : Based on ’s bioactivity scoring (Table 4), the target compound may show strong kinase and enzyme inhibition due to benzothiazole’s affinity for ATP-binding sites .
Biological Activity
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research.
The synthesis of this compound typically involves several steps, beginning with the formation of the benzothiazole core through the reaction of 2-aminothiophenol with ethyl bromoacetate. Subsequent reactions introduce carbamoyl and thiazole groups, resulting in the final product. The chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N4O4S2 |
| CAS Number | 1005295-18-0 |
The biological activity of this compound primarily involves its interaction with specific molecular targets that are crucial for cell proliferation and survival:
- Apoptosis Induction : The compound has been shown to inhibit enzymes and proteins that promote cell survival, leading to apoptosis in various cancer cell lines.
- Microbial Cell Disruption : It may disrupt the integrity of microbial cell membranes, resulting in cell death.
- Inhibition of Signaling Pathways : Studies indicate that this compound can inhibit key signaling pathways such as AKT and ERK in cancer cells, further contributing to its anticancer effects .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines:
| Cell Line | Effect Observed | Method Used |
|---|---|---|
| A431 (epidermoid carcinoma) | Inhibition of proliferation and induction of apoptosis | MTT Assay |
| A549 (non-small cell lung cancer) | Decreased migration and induced cell cycle arrest | Scratch Wound Healing Assay |
| H1299 (lung carcinoma) | Significant reduction in viability | Flow Cytometry |
These findings suggest that the compound not only inhibits cancer cell growth but also affects their migratory capabilities and induces apoptotic pathways.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action suggests potential therapeutic applications in both cancer treatment and inflammatory diseases .
Case Studies
Several studies have highlighted the biological significance of benzothiazole derivatives similar to this compound:
- Study on Anticancer Properties : A study evaluated a series of benzothiazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity against various human cancer cell lines .
- Neuroprotective Effects : Another investigation assessed related compounds for their neuroprotective properties in models of ischemia/reperfusion injury. Some derivatives demonstrated potent antioxidant activities and protection against neuronal damage, indicating a broader scope of biological activity beyond anticancer effects .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The compound’s synthesis involves multi-step reactions, including cyclization, amidation, and coupling. Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for amide bond formation .
- Catalyst Use: Copper iodide and proline derivatives improve coupling reactions, as seen in similar benzothiazole-thiazole hybrids .
- Purification: Column chromatography or recrystallization (e.g., using methanol) ensures ≥95% purity, validated by HPLC .
- Reaction Monitoring: TLC and in situ NMR track intermediates, preventing side reactions .
Basic: What analytical techniques are critical for validating the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Confirms substituent positions and functional groups (e.g., ethoxy, dimethoxy, carbamoyl) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 500–600 range for similar derivatives) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
- HPLC-PDA: Assesses purity (>98%) and detects trace impurities .
Basic: How do researchers design experiments to evaluate the compound’s solubility and stability?
Methodological Answer:
- Solubility Profiling: Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) at 25°C/37°C .
- Stability Studies:
- Thermal Stability: Thermogravimetric analysis (TGA) up to 300°C .
- Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Hydrolytic Stability: Incubate in aqueous buffers (pH 1–10) for 24–72 hours .
Advanced: What strategies are employed to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Reproducibility: Validate IC50 values across ≥3 independent assays (e.g., enzyme inhibition in acetylcholinesterase or kinase models) .
- Off-Target Screening: Use panels (e.g., Eurofins Cerep) to rule out non-specific binding .
- Structural Analog Comparison: Compare activity of derivatives (e.g., 4-methoxy vs. 4-ethoxy substituents) to identify SAR trends .
Advanced: How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to predict binding poses in target enzymes (e.g., PFOR or kinases) .
- MD Simulations: Analyze ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in anticancer assays?
Methodological Answer:
- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Cell Cycle Analysis: PI staining with synchronized cell lines (e.g., HeLa) .
- Target Identification: Chemoproteomics (e.g., thermal shift assays or affinity pull-downs with biotinylated probes) .
Basic: How are reaction conditions optimized for introducing the ethoxybenzothiazole moiety?
Methodological Answer:
- Cyclization Conditions: React 2-mercaptoaniline derivatives with α-halo ketones in ethanol under reflux (70–80°C) .
- Ethoxy Group Installation: Use NaH/EtOH for nucleophilic substitution on chlorobenzothiazole precursors .
- Yield Optimization: Monitor reaction progress via TLC (hexane:EtOAc 3:1) and quench with ice-water to precipitate intermediates .
Advanced: How do researchers address discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Paramagnetic Impurity Check: Add EDTA to chelate metal contaminants affecting peak splitting .
- Deuterated Solvent Purity: Ensure DMSO-d6 or CDCl3 is stored over molecular sieves to prevent water contamination .
- Dynamic Effects Analysis: Variable-temperature NMR (25–60°C) identifies rotamers or conformational exchange .
Advanced: What crystallography data support the compound’s intermolecular interactions?
Methodological Answer:
- Hydrogen Bonding: Centrosymmetric dimers via N–H···N bonds (2.8–3.0 Å) observed in crystal structures .
- π-π Stacking: Benzamide and thiazole rings align with 3.5–4.0 Å distances, stabilizing the lattice .
- Hirshfeld Analysis: Quantifies contact contributions (e.g., H···F/O interactions ≥10%) .
Advanced: How can researchers resolve low yields in the final coupling step?
Methodological Answer:
- Coupling Reagent Screening: Compare HATU, EDCI, or DCC efficiency in anhydrous DMF .
- Microwave Assistance: 30-minute microwave irradiation (80°C) improves amidation kinetics .
- Protection/Deprotection: Use Boc or Fmoc groups to prevent side reactions at reactive amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
